molecular formula C24H31N3O2 B6052904 3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone

3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone

Cat. No. B6052904
M. Wt: 393.5 g/mol
InChI Key: HJSOXIPGYQMPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinone derivatives. It has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone is not fully understood. However, it is believed to act through the inhibition of certain enzymes or receptors in the body, leading to the modulation of various biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone exhibits various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone in lab experiments is its high purity and stability. It can be easily synthesized and purified using standard laboratory techniques. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be investigated further.

Future Directions

There are several future directions for research on 3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone. One of the major areas of research is the investigation of its potential use as a drug candidate for the treatment of various diseases. Further studies are also needed to elucidate its mechanism of action and to investigate its toxicity and safety profile. Additionally, the synthesis of novel derivatives of this compound could lead to the discovery of new and more potent drug candidates.

Synthesis Methods

The synthesis of 3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone involves the reaction of 1-naphthylmethylamine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then reacted with 1-azocanyl bromide and piperazine to obtain the final compound. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone has been studied for its potential use in various scientific research applications. One of the major applications is in the field of medicinal chemistry, where it has been investigated for its potential use as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

3-[2-(azocan-1-yl)-2-oxoethyl]-4-(naphthalen-1-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23(26-14-6-2-1-3-7-15-26)17-22-24(29)25-13-16-27(22)18-20-11-8-10-19-9-4-5-12-21(19)20/h4-5,8-12,22H,1-3,6-7,13-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSOXIPGYQMPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CC2C(=O)NCCN2CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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